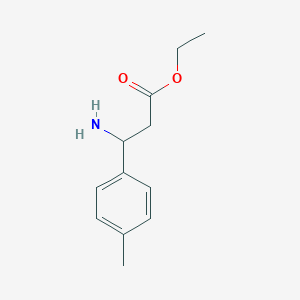

Ethyl 3-amino-3-(4-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-3-(4-methylphenyl)propanoate, also known as AMPA, is a synthetic compound that is widely used in scientific research. It is an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. AMPA is a useful tool for investigating the role of glutamate in the brain and has been used in a variety of research applications, from studying synaptic plasticity to understanding the effects of neurodegenerative diseases.

Scientific Research Applications

1. Synthesis and Enantioselective Applications

Ethyl 3-amino-3-(4-methylphenyl)propanoate is involved in the synthesis of various enantiomers and N-protected derivatives, demonstrating its utility in stereoselective applications. For instance, the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate were synthesized and separated using enantioselective N-acylation, which were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).

2. Crystallographic and Molecular Interaction Studies

The compound is instrumental in the study of molecular interactions and crystal packing. For instance, a study focusing on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed unique N⋯π interactions and hydrogen bonding patterns, providing insights into the structural aspects of such compounds (Zhang, Wu, & Zhang, 2011).

3. Pharmaceutical Compound Polymorphism

This compound derivatives have been used to study polymorphism in pharmaceutical compounds. Two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques, highlighting the complexity and challenges in the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

4. Asymmetric Biocatalysis

The compound has been used in biocatalytic processes to produce chiral compounds. For example, a study used ethyl 3-amino-3-phenylpropanoate (EAP) as the sole carbon source for the microbial production of S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate. This highlights the potential of this compound derivatives in biocatalysis and the preparation of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Biochemical Analysis

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Properties

IUPAC Name |

ethyl 3-amino-3-(4-methylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11H,3,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQNRQTYBXMXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)